Diethyl(2-hydroxyethyl)ammonium acetate

Description

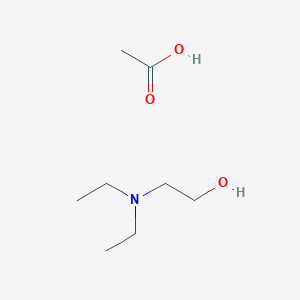

Diethyl(2-hydroxyethyl)ammonium acetate is a protic ionic liquid (PIL) composed of a diethyl(2-hydroxyethyl)ammonium cation and an acetate anion. It is synthesized via solvent-free procedures, often involving neutralization reactions between tertiary amines and acetic acid . This compound exhibits high hydrophilicity, as evidenced by its water sorption capacity, reaching 20 wt% water absorption in 250 minutes under ambient conditions . Its structure includes a hydroxyl group in the cation, enhancing its polarity and suitability for applications requiring hydrophilic solvents.

Key physicochemical properties include:

- Thermal stability: Decomposition temperatures typically exceed 150°C, common for hydroxyl-functionalized ammonium ILs .

- Viscosity: Moderate viscosity due to hydrogen bonding from hydroxyl groups, though specific values depend on water content .

- Gas sorption: Demonstrated CO₂ capture efficiency via interactions with the acetate anion, with sorption capacities comparable to bis(2-hydroxyethyl)dimethylammonium acetate .

Applications span natural gas sweetening (CO₂/CH₄ separation) , green chemistry solvents , and reaction media for pharmaceuticals .

Properties

CAS No. |

13695-28-8 |

|---|---|

Molecular Formula |

C8H19NO3 |

Molecular Weight |

177.24136 |

Synonyms |

diethyl(2-hydroxyethyl)ammonium acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydroxyethyl Ammonium Acetates

Physicochemical Properties

Table 2: Thermodynamic and Sorption Properties

- CO₂ Selectivity : Bis(2-hydroxyethyl)dimethylammonium acetate shows higher CO₂ uptake (2.1 mmol/g) due to dual hydroxyl groups enhancing anion-cation interactions .

- Hydrophilicity : Tris(2-hydroxyethyl)ammonium acetate absorbs water faster (22 wt%) than this compound, attributed to three hydroxyl groups .

- Viscosity : Tris analogs exhibit higher viscosity due to increased hydrogen bonding .

Research Findings and Implications

- Anion Influence : Acetate-based ILs generally outperform formate or propionate analogs in CO₂ capture due to stronger basicity .

- Cation Design : Hydroxyl groups in the cation enhance water tolerance and gas sorption but increase viscosity. Tris(2-hydroxyethyl)ammonium derivatives balance these trade-offs for pharmaceutical applications .

- Sustainability : this compound is fluorine-free, aligning with green chemistry principles compared to fluorinated ILs like [NTf₂]⁻ derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.